3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

mGluR5 allosteric modulation Benzamide scaffold pharmacology GPCR selectivity engineering

Moderate-affinity mGluR5 ligands are essential controls but often unavailable as reference standards. This imidazo[1,2-a]pyridine benzamide (CAS 852960-28-2) fills that gap. - **Target engagement:** Ki = 1.99 µM (rat mGluR5, [3H]methoxyPEPy displacement) - **Structural differentiation:** 3-cyano group (σ_meta = +0.56) - distinct from MPEP/MTEP scaffolds - **Procurement utility:** Low-potency comparator for assay window validation; SAR matched-pair control against unsubstituted or 3-methyl analogs

Molecular Formula C21H14N4O
Molecular Weight 338.4 g/mol
Cat. No. B10815061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Molecular FormulaC21H14N4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C21H14N4O/c22-14-15-7-6-10-17(13-15)21(26)24-20-19(16-8-2-1-3-9-16)23-18-11-4-5-12-25(18)20/h1-13H,(H,24,26)
InChIKeyUMVPQAIJHNBQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide – Pharmacological Profile


3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 852960-28-2, ChEMBL207346) is a small-molecule imidazo[1,2-a]pyridine benzamide derivative. Its primary documented pharmacological activity is as a ligand for the metabotropic glutamate receptor 5 (mGluR5), with a binding affinity (Ki) of 1.99 µM as measured by displacement of [3H]methoxyPEPy from rat mGluR5 expressed in HEK293 cells [1][2]. This structurally distinct chemotype differs from the alkyne-based scaffold of classic mGluR5 negative allosteric modulators (NAMs) [3].

Why 3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Cannot Be Replaced


Generic substitution among imidazo[1,2-a]pyridine benzamides or other mGluR5 ligands is unreliable due to profound pharmacodynamic divergence. Subtle changes in the benzamide substituent pattern critically alter receptor subtype selectivity, allosteric vs. orthosteric binding mode, and functional activity (NAM vs. PAM). The 3-cyano group on the target compound introduces a distinct hydrogen-bond acceptor vector and electron-withdrawing character that is absent in the unsubstituted parent N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, potentially shifting its pharmacological profile away from the classic mGluR5 NAMs like MPEP and MTEP [1][2]. This chemical feature may confer unique polypharmacology or a different mode of modulation that cannot be replicated by off-the-shelf analogs.

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide – Procurement Differentiation Guide


Moderate-Affinity mGluR5 Binding vs. High-Potency NAMs

The target compound binds to the rat metabotropic glutamate receptor 5 (mGluR5) with a Ki of 1.99 µM [1]. This affinity is profoundly weaker—by orders of magnitude—than that of the archetypal mGluR5 NAM tool compound dipraglurant (ADX48621), which exhibits an IC50 of 21 nM in functional calcium mobilization assays [2]. This large difference in potency strongly suggests a distinct binding site (e.g., orthosteric or a different allosteric site) or a divergent functional consequence (e.g., neutral antagonist vs. NAM), making this compound a unique pharmacological probe for studying mGluR5 biology beyond classic negative allosteric modulation.

mGluR5 allosteric modulation Benzamide scaffold pharmacology GPCR selectivity engineering

3-Cyano Substituent Electronic Differentiation

The presence of the meta-cyano group on the benzamide ring (Hammett σ_meta = +0.56) introduces a strong electron-withdrawing effect and a linear hydrogen-bond acceptor, features completely absent in the unsubstituted analog N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide and the 3-methyl analog (σ_meta = -0.07) [1]. This chemical difference has been shown in many kinase and GPCR chemical series to dramatically influence target engagement, CYP450 metabolic stability, and passive permeability.

Medicinal Chemistry SAR Imidazo[1,2-a]pyridine derivatization Electron-withdrawing group effects

Ligand Efficiency vs. Lead-Like mGluR5 Agents

The target compound possesses a molecular weight of 338.37 g/mol, 3 rotatable bonds, and a topological polar surface area (TPSA) of 70.19 Ų [1], translating to a ligand efficiency (LE) of approximately 0.20 kcal/mol per heavy atom (assuming ΔG = -RT ln(Ki)). This LE is markedly lower than that of the fragment-derived mGluR5 NAM fenobam (MW 269 g/mol, LE ~0.33), suggesting the compound explores a region of chemical space that is less optimized for potency but potentially more suitable for selectivity or CNS penetration properties.

Ligand efficiency metrics Fragment-based drug discovery Physicochemical property optimization

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide – Application Scenarios


Probe for Non-Canonical mGluR5 Modulation

Based on its ~95-fold weaker target engagement compared to classic NAMs [1], this compound is ideally suited for academic and pharmaceutical research groups studying the biological consequences of moderate-affinity mGluR5 ligands that may not function as strictly as negative allosteric modulators. It can serve as a negative control for potency in phenotypic screening cascades or as a chemical probe to identify a novel binding pocket through mutagenesis studies.

Benzamide Cyano Pharmacophore SAR Exploration

The unique electronic profile of the 3-cyano group (σ_meta = +0.56) provides a distinct SAR data point when building a structure-activity matrix for imidazo[1,2-a]pyridine benzamide series [2]. Industrial hit-to-lead teams should procure this compound to benchmark the effect of an electron-withdrawing substituent on target potency, metabolic stability, and permeability, using the unsubstituted and 3-methyl analogs as matched-pair controls.

Proteomics Target Profiling Tool

Given its moderate affinity (Ki 1.99 µM) and unique scaffold, the compound is a strong candidate for chemical proteomics experiments (e.g., affinity chromatography or photoaffinity labeling) aimed at identifying novel mGluR5 binding partners or off-targets [3]. Its cyano group provides a convenient spectroscopic handle (IR stretching at ~2230 cm⁻¹) for biophysical binding studies, unlike many high-potency NAMs that lack such a distinct reporter.

Negative Control for mGluR5 NAM Discovery

For pharmaceutical procurement supporting mGluR5 antagonist/NAM drug discovery, this compound functions as an essential low-potency comparator. Its Ki of 1.99 µM [1] allows assay scientists to establish a clear window of inhibition, ensuring high-potency hits like dipraglurant (21 nM) [4] are not scoring as false positives in orthogonal binding assays.

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